molecular formula C12H16N2O B2758039 (1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1610093-13-4

(1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2758039
CAS No.: 1610093-13-4
M. Wt: 204.273
InChI Key: PXQGMKCOEWJKCZ-GDNZZTSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound featuring a bicyclic structure with a pyridine ring and an azabicyclo octane moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol typically involves the construction of the bicyclic framework followed by the introduction of the pyridine ring. One common method involves the cyclization of suitable precursors under specific conditions to form the azabicyclo octane structure. The pyridine ring is then introduced through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share a similar bicyclic structure and are known for their biological activities.

    Pyridine-containing compounds: These compounds feature the pyridine ring and are widely studied for their pharmacological properties.

Uniqueness

(1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific stereochemistry and the combination of the pyridine ring with the azabicyclo octane moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

(1R,5S)-3-pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(9-2-1-5-13-8-9)6-10-3-4-11(7-12)14-10/h1-2,5,8,10-11,14-15H,3-4,6-7H2/t10-,11+,12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQGMKCOEWJKCZ-FOSCPWQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)(C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)(C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610093-13-4
Record name rac-(1R,3S,5S)-3-(pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.